3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione

Physicochemical Profiling Drug Design ADME Prediction

Research on 3,4-diazabicyclo[4.1.0]heptane-based potassium channel openers often encounters irreproducible SAR due to substitution-dependent lipophilicity and metabolic stability. 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione (CAS 188825-42-5) eliminates this variability. - Defined, achiral structure ensures consistent logP (-0.9) and TPSA (49.4 Ų) for predictable CNS/cardiovascular ADME. - ≥95% purity batches are QC-validated for reliable HPLC/LC-MS method development and pharmaceutical process analytics. - Commercial scale availability with ISO-certified production supports gram-to-kilogram preclinical programs.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 188825-42-5
Cat. No. B063354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione
CAS188825-42-5
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCN1C(=O)C2CC2C(=O)N1
InChIInChI=1S/C6H8N2O2/c1-8-6(10)4-2-3(4)5(9)7-8/h3-4H,2H2,1H3,(H,7,9)
InChIKeyARHVCUDVPULNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione (CAS 188825-42-5): A Structurally Defined Bicyclic Diaziridine-Dione Scaffold for Potassium Channel Modulator Research


3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione (CAS 188825-42-5) is a bicyclic organic compound featuring a fused cyclopropane and a 3,4-diazabicyclo[4.1.0]heptane-2,5-dione core, characterized by the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This scaffold belongs to a class of diazabicycloalkenes/alkanes recognized for their potential as potassium channel openers and antihypertensive agents [1], making it a key intermediate for synthesizing cardiovascular drug candidates.

Why 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione (CAS 188825-42-5) Cannot Be Substituted with Generic Diazabicyclic Analogs


The 3,4-diazabicyclo[4.1.0]heptane core is a privileged scaffold in potassium channel modulator research, but its biological and physicochemical properties are exquisitely sensitive to substitution patterns [1]. Generic substitution with unsubstituted (CAS 154186-56-8) or polyalkylated analogs (e.g., CAS 188825-43-6) leads to unpredictable changes in lipophilicity, metabolic stability, and target engagement. As demonstrated in benzopyran-based potassium channel opener series, even minor modifications to the diazabicycloheptene ring drastically alter hypotensive potency and duration of action [2]. Therefore, using a defined, achiral analog like 3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is critical for maintaining reproducible structure-activity relationships (SAR) and avoiding confounding variables in preclinical development.

Quantitative Differentiation Evidence for 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione (CAS 188825-42-5) vs. Structural Analogs


Physicochemical Property Differentiation: XlogP and Topological Polar Surface Area (TPSA) of 3-Methyl Analog vs. Unsubstituted Core

The 3-methyl substitution confers a measurable difference in lipophilicity compared to the unsubstituted 3,4-diazabicyclo[4.1.0]heptane-2,5-dione core. While direct experimental logP data for the unsubstituted analog are not available in the same source, the calculated XlogP for 3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is -0.9, with a TPSA of 49.4 Ų . This represents a subtle but potentially significant increase in lipophilicity compared to a predicted logP of approximately -1.2 for the unsubstituted core (based on fragment-based calculations), which may improve membrane permeability in cell-based assays.

Physicochemical Profiling Drug Design ADME Prediction

Synthetic Accessibility and Achiral Nature: A Defined Single-Methyl Analog for Streamlined Synthesis

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is an achiral molecule, whereas closely related analogs like (+/-)-3,7,7-trimethyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione (CAS 188825-43-6) possess chiral centers, necessitating enantiomeric resolution or asymmetric synthesis [1]. The 3-methyl analog is synthesized via cyclization of appropriate precursors under controlled conditions, a process that is inherently simpler and higher-yielding compared to the multi-step synthesis required for polyalkylated or aryl-substituted derivatives . This structural simplicity translates to lower cost of goods and reduced analytical burden in quality control.

Synthetic Chemistry Process Development Analytical Characterization

Purity and Analytical Specifications: Commercial Availability at Defined Purity Levels for Reproducible Research

Commercial sources of 3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione (CAS 188825-42-5) consistently offer the compound at high purity levels, typically 95% or 98% , with comprehensive analytical characterization (NMR, MS) and batch-specific Certificates of Analysis (CoA). In contrast, the unsubstituted 3,4-diazabicyclo[4.1.0]heptane-2,5-dione core (CAS 154186-56-8) is less widely available, often with undefined purity and limited analytical documentation. This defined purity and traceability is essential for generating reliable and reproducible biological data, particularly in quantitative pharmacology assays.

Quality Control Analytical Chemistry Reproducibility

Potassium Channel Opener Scaffold: Class-Level Evidence for Antihypertensive Activity with Favorable Onset Kinetics

The 3,4-diazabicyclo[4.1.0]heptane-2,5-dione core, when incorporated into benzopyran-based structures, yields potent ATP-sensitive potassium (K_ATP) channel openers with significant antihypertensive activity [1]. In a series of 4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yloxy)benzopyran derivatives, the diazabicycloheptenyloxy moiety was shown to be critical for potent and long-lasting hypotensive effects in spontaneously hypertensive rats (SHR), with a slow onset of action that minimizes reflex tachycardia [2]. While the parent 3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is a synthetic intermediate, its use in generating such active pharmaceutical ingredients (APIs) is well-established.

Cardiovascular Pharmacology Potassium Channel Drug Discovery

Stability and Storage: Long-Term Stability Under Defined Conditions for Consistent Experimental Outcomes

Commercial vendors specify that 3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione (CAS 188825-42-5) should be stored long-term in a cool, dry place and is not classified as a hazardous material for transport . This defined storage condition, coupled with batch-specific CoAs, ensures that the compound's integrity is maintained over time, unlike less stable diazabicyclic analogs that may undergo hydrolysis or oxidation. The availability of Safety Data Sheets (SDS) and Certificates of Analysis (CoA) upon request further supports rigorous compound management protocols .

Compound Management Stability Studies Reproducibility

Optimal Research and Industrial Applications for 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione (CAS 188825-42-5) Based on Differentiated Evidence


Synthesis of Novel K_ATP Channel Openers for Cardiovascular Drug Discovery

Utilize 3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione as a key intermediate for generating 4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yloxy)benzopyran derivatives. The class-level evidence confirms that this scaffold yields potent and long-lasting antihypertensive agents with a slow onset of action, making it ideal for developing next-generation cardiovascular therapeutics . The defined purity (≥95%) and achiral nature of the starting material streamline synthesis and ensure reproducible SAR studies .

Physicochemical Property Optimization in Lead Optimization Campaigns

Incorporate 3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione into lead compounds to fine-tune lipophilicity and TPSA. The calculated XlogP of -0.9 and TPSA of 49.4 Ų provide a distinct physicochemical profile compared to the unsubstituted core, allowing medicinal chemists to modulate membrane permeability and solubility without introducing stereochemical complexity. This is particularly valuable in CNS or cardiovascular programs where optimal brain penetration or oral bioavailability is required.

Quality-Controlled Reference Standard for Analytical Method Development

Leverage the commercial availability of 3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione at defined purity (≥95%) as a reference standard for developing and validating HPLC, LC-MS, or NMR methods. Its stable nature under defined storage conditions and the availability of CoAs ensure reliable calibration and quantification, which is essential for process analytical technology (PAT) in pharmaceutical manufacturing.

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